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Compound of Interest

2,4-Dimethyl-3,6-
Compound Name:
dimethoxybenzaldehyde

Cat. No.: B8468426

Get Quote

Executive Summary & Chemical Identity

2,4-Dimethyl-3,6-dimethoxybenzaldehyde is a highly substituted benzaldehyde derivative

utilized as a building block in the synthesis of polyketide natural products (e.g., lichen acids like
atranorin derivatives) and specialized quinone analogues.

Its characterization presents a unique challenge: distinguishing it from its thermodynamically
favored isomer, 2,5-dimethyl-3,6-dimethoxybenzaldehyde (the standard precursor for
Coenzyme Q10). Precise structural elucidation using NMR spectroscopy (specifically NOE
experiments) is required to validate the substitution pattern.

Chemical Specifications
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Primary Alternative

Property Target Compound
(Isomer)
2,4-Dimethyl-3,6- 2,5-Dimethyl-3,6-
IUPAC Name ) )
dimethoxybenzaldehyde dimethoxybenzaldehyde
Structure Me(2,4), OMe(3,6), CHO(1) Me(2,5), OMe(3,6), CHO(1)
Molecular Formula C11H1403 C11H1403
Molecular Weight 194.23 g/mol 194.23 g/mol
1,5-Dimethoxy-2,4- 1,4-Dimethoxy-2,5-
Precursor _ _
dimethylbenzene dimethylbenzene

o Lichen acid synthesis, o )
Key Application ) o Ubiquinone (CoQ10) synthesis
Resorcinol derivatives

Synthesis & Mechanistic Origin

To understand the characterization, one must understand the origin. The synthesis typically
employs a Vilsmeier-Haack formylation on the electron-rich aromatic precursor. The
regioselectivity is dictated by the directing effects of the methoxy groups (strong ortho/para
directors) versus the methyl groups (weak ortho/para directors).

Reaction Pathway (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways for the target and its isomer.
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Caption: Divergent Vilsmeier-Haack formylation pathways distinguishing the target 2,4-isomer
from the common 2,5-isomer.

Experimental Characterization Protocol

The following protocol serves as a self-validating system. If the data does not match the
"Expected Result," the compound is likely the 2,5-isomer.

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for this characterization. The key differentiator is the Nuclear
Overhauser Effect (NOE) between the aldehyde proton and the adjacent substituents.

1H NMR Prediction & Analysis (400 MHz, CDClIs3)
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Proton Chemical Shift (5,

. Multiplicity Diagnostic Logic
Environment ppm)

Characteristic
-CHO (Aldehyde) 10.30 - 10.50 Singlet (1H) aldehyde downfield
shift.

Target (2,4-Me): H is
at C5. Adjacent to
Me(4) and

Ar-H (Ring) 6.50 — 6.70 Singlet (1H) OMe(6).Isomer (2,5-
Me): H is at C4.
Adjacent to OMe(3)
and Me(b).

) Distinct environments
Two Singlets (3H )
-OCHs (Methoxy) 3.70-3.90 ) due to asymmetry in
eac
the 2,4-isomer.

Target: Me at C2
) (ortho to CHO) and
Two Singlets (3H
-CHs (Methyl) 2.20-2.50 ) C4.lsomer: Me at C2
eac
(ortho to CHO) and
C5 (meta to CHO).

Critical Validation Step: NOE Difference Spectroscopy
o Experiment: Irradiate the Aldehyde (-CHO) signal at ~10.4 ppm.

o Target (2,4-Dimethyl): You should observe NOE enhancement at the C2-Methyl group (~2.5
ppm) and potentially the C6-Methoxy group (~3.8 ppm).

e Isomer (2,5-Dimethyl): You will observe NOE enhancement at the C2-Methyl group and the
C6-Methoxy group.

o Differentiation: The key is the Ar-H.

o lIrradiate the Ar-H (~6.6 ppm).
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o Target: Enhancement of C4-Methyl and C6-Methoxy.

o Isomer: Enhancement of C3-Methoxy and C5-Methyl.

B. Infrared Spectroscopy (FT-IR)

e Carbonyl Stretch (C=0): 1675-1690 cm~*. The conjugation with the electron-rich dimethoxy
ring lowers the frequency compared to unsubstituted benzaldehyde (1701 cm~1).

e C-H Stretch (Aldehyde): Fermi doublet at ~2750 and 2850 cm~1.

e C-O Stretch (Ether): Strong bands at 1100-1250 cm~1.

C. Mass Spectrometry (GC-MS)

e Molecular lon (M+): m/z 194.
e Base Peak: Likely m/z 179 (M - CHs) or m/z 165 (M - CHO).

 Differentiation: Isomers often show identical fragmentation. MS is for purity and molecular
weight confirmation, not isomer identification.

Comparative Performance Guide

When selecting this intermediate for drug development, compare its reactivity profile against
the standard 2,5-isomer.
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Feature

2,4-Dimethyl-3,6-
dimethoxy (Target)

2,5-Dimethyl-3,6-
dimethoxy (Alternative)

Steric Hindrance

High. The C4-Methyl group
crowds the C3-Methoxy and
C5-H positions.

Moderate. Substituents are

more evenly distributed.

Slightly reduced electrophilicity

Standard reactivity for

Reactivity (Aldehyde) due to steric crowding at .
electron-rich benzaldehydes.
C2/Ce6.
- High in DCM, EtOAc. High in DCM, EtOAc.
Solubility ) )
Moderate in Hexanes. Moderate in Hexanes.
] ] Predicted: 55-65 °C (Lower
Melting Point 46-48 °C (Known standard).
symmetry).
o Low (Custom Synthesis often ] ) )
Availability High (Commercial commaodity).

required).

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde via Vilsmeier-Haack.

Reagents

e Precursor: 1,5-Dimethoxy-2,4-dimethylbenzene (1.0 eq)

e Phosphorus Oxychloride (POCIs) (1.2 eq)

e Dimethylformamide (DMF) (1.5 eq)

¢ Solvent: Dichloromethane (DCM)

Step-by-Step Workflow

¢ Vilsmeier Complex Formation:

o Cool DMF (anhydrous) to 0°C in a flame-dried flask.
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o Add POCIs dropwise under Argon. Stir for 30 min to form the white semi-solid Vilsmeier
salt.

Substrate Addition:

o Dissolve 1,5-Dimethoxy-2,4-dimethylbenzene in DCM.
o Add slowly to the Vilsmeier salt at 0°C.

Reaction:

o Reflux the mixture for 4—6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will be
less polar than the starting material? Correction: Aldehydes are generally more polar than
the ether precursor. Look for a new spot with lower Rf.

Hydrolysis (Critical):

o Pour the reaction mixture into crushed ice/sodium acetate solution. Stir vigorously for 1
hour to hydrolyze the iminium intermediate to the aldehyde.

Work-up:

o Extract with DCM (3x). Wash organic layer with sat.[1] NaHCOs (to remove acid) and
Brine.

o Dry over Na2SOa4 and concentrate.[1]

Purification:

o Recrystallize from Hexane/EtOAc or perform Flash Column Chromatography (SiO2, 0-10%
EtOAc in Hexane).

Logical Validation Flowchart (DOT)
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Caption: Decision tree for confirming the regio-isomer using NMR NOE data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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